REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[CH:14][CH:13]=[C:6]2[C:7]([N:9]([CH3:12])[C:10](=O)[C:5]=12)=O)([O-])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:1][C:4]1[CH:15]=[CH:14][CH:13]=[C:6]2[C:5]=1[CH2:10][N:9]([CH3:12])[CH2:7]2 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)C)=CC=C1
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
2h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under gentle reflux for 2.5h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of wet diethyl ether
|
Type
|
CUSTOM
|
Details
|
The precipithated aluminium salts were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2CN(CC2=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |